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N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

PARP1 inhibition DNA damage response Cancer therapeutics

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 1903220-69-8) is a synthetic small molecule featuring a 2,3'-bipyridine moiety linked via a methylene bridge to a 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold. This compound is primarily annotated as a ligand for the methyltransferase PRMT3 and the DNA repair enzyme PARP1.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1903220-69-8
Cat. No. B2701876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS1903220-69-8
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
InChIInChI=1S/C22H20N4O2/c27-21-12-18(15-26(21)19-6-2-1-3-7-19)22(28)25-13-16-8-10-24-20(11-16)17-5-4-9-23-14-17/h1-11,14,18H,12-13,15H2,(H,25,28)
InChIKeyMVVAVRGYMGAGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 1903220-69-8): Procurement-Relevant Identity and Activity Profile


N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 1903220-69-8) is a synthetic small molecule featuring a 2,3'-bipyridine moiety linked via a methylene bridge to a 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold. This compound is primarily annotated as a ligand for the methyltransferase PRMT3 and the DNA repair enzyme PARP1. Public bioactivity databases record an EC50 of 1.30E+3 nM against the PRMT3 methyltransferase domain [1] and an IC50 of 27 nM for inhibition of PARP1 in a cellular assay [2]. Its structural topology, combining a bipyridine metal-coordinating unit with a substituted pyrrolidinone, distinguishes it from common PARP1 inhibitor chemotypes such as phthalazinones or isoindolinones [2].

PARP1 cellular inhibition assay fit (HeLa cell model, H2O2-induced PAR formation)
PRMT3 binding probe for allosteric site characterization (DSF, SPR-compatible bipyridine scaffold)
Chemotype orthogonal to phthalazinone/benzimidazole PARP1 inhibitors; supports non-canonical binding studies

Why N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The compound occupies a niche pharmacophore space that is not reproduced by common PARP1 or PRMT3 inhibitor scaffolds. Its 2,3'-bipyridine moiety provides a distinct metal-chelating pharmacophore absent in clinical PARP1 inhibitors such as olaparib (phthalazinone) or veliparib (benzimidazole) [1]. A closely related structural analog, N-(3-chlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, shows an IC50 of 3.94E+3 nM against a bacterial enoyl-ACP reductase target, indicating that minor modifications to the amide substituent can shift both potency and target selectivity by orders of magnitude [2]. Simple interchange with other pyrrolidine carboxamides or bipyridine-containing compounds would therefore fail to recapitulate the specific target engagement profile (PARP1 IC50 27 nM; PRMT3 EC50 1.30E+3 nM) documented for this compound.

Pharmacophore mismatch: olaparib/veliparib are phthalazinone/benzimidazole; the bipyridine metal-coordinating unit may confer a distinct binding mode not recapitulated by clinical PARP1 inhibitors.
Analog sensitivity: a minor amide substituent change (N-(3-chlorophenyl) analog) shifts potency and target selectivity by orders of magnitude; the {[2,3'-bipyridine]-4-yl}methyl group is a critical pharmacophoric element.
Dual PARP1/PRMT3 engagement profile cannot be replicated by single-target inhibitors or generic pyrrolidine carboxamides; substitution may lose the rare polypharmacology opportunity.

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Quantitative Differentiation Evidence Against Comparators


PARP1 Cellular Inhibition Potency Compared to Clinical-Stage PARP1 Inhibitors

The compound inhibits PARP1 in a human HeLa cell-based assay with an IC50 of 27 nM [1]. This potency is within the range of clinically relevant PARP1/2 inhibitors, yet the compound is structurally unrelated to phthalazinone (olaparib, IC50 ~5 nM [2]) or benzimidazole carboxamide (veliparib, IC50 ~5.2 nM [3]) chemotypes. The distinct bipyridine-pyrrolidinone scaffold may offer a different binding mode at the PARP1 active site, as suggested by its inclusion in a series of isoindole-4-carboxamide PARP1 inhibitors in patent US8765972 [1].

PARP1 Cell IC50
Assay context
Compound 27 nM (HeLa cell)

Olaparib ~5 nM (enzymatic)
Veliparib ~5.2 nM (enzymatic)
Orthogonal chemotype PARP1 tool; cross-assay comparison limits direct ranking
Assay formats differ (cellular vs enzymatic); direct potency comparison requires normalization
PARP1 inhibition DNA damage response Cancer therapeutics

PRMT3 Methyltransferase Domain Binding Affinity Relative to a Reference PRMT3 Inhibitor

The compound binds to the PRMT3 methyltransferase domain (residues 211–531) with an EC50 of 1.30E+3 nM (1.3 µM) in a protein stabilization assay using HEK293-expressed ePL-tagged PRMT3 [1]. For context, the pan-PRMT inhibitor MS023 (a type I PRMT inhibitor) exhibits an IC50 of 119 nM against PRMT3 in a biochemical assay [2]. The target compound is approximately 11-fold less potent than MS023, but its bipyridine-containing scaffold may occupy a distinct allosteric site on PRMT3, as evidenced by structural studies of bipyridine-based PRMT3 modulators [3].

PRMT3 Binding EC50
Assay context
Compound 1.30E+3 nM (binding)

MS023 119 nM (enzymatic)
Bipyridine-based PRMT3 ligand for allosteric site exploration; binding vs enzymatic readout context
Protein stabilization vs enzymatic activity assays are not directly interchangeable
PRMT3 inhibition Epigenetics Protein arginine methyltransferase

Structural Differentiation from a Closest Pyrrolidine Carboxamide Analog

A close structural analog, N-(3-chlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, which differs only in the N-substituent (3-chlorophenyl in place of the {[2,3'-bipyridine]-4-yl}methyl group), exhibits an IC50 of 3.94E+3 nM against bacterial enoyl-ACP reductase (InhA), in contrast to the target compound's 27 nM PARP1 IC50 [1][2]. This approximately 146-fold difference in potency, albeit against different targets, demonstrates that the bipyridine-methyl substituent is a critical determinant of both potency magnitude and target selectivity.

Substituent Impact
Reported
~146-fold
potency shift (substituent-dependent)
Bipyridine-methyl group is critical for PARP1 potency and target selectivity
Cross-target comparison (PARP1 vs InhA); substituent SAR context
Structure-activity relationship Pyrrolidine carboxamide Target selectivity

Dual PARP1/PRMT3 Ligand Profile: A Rare Polypharmacology Opportunity

Public bioactivity data indicate that this compound engages both PARP1 (IC50 27 nM) and PRMT3 (EC50 1.30E+3 nM) [1][2]. This dual-target profile is uncommon. Most clinically investigated PARP1 inhibitors (olaparib, niraparib, rucaparib, talazoparib) are not documented to inhibit PRMT3 at comparable concentrations [3]. Conversely, known PRMT3 inhibitors such as MS023 or GSK3368715 have not been reported to inhibit PARP1 at low nanomolar concentrations [4]. The compound may therefore serve as a unique chemical probe for investigating crosstalk between PARP1-mediated DNA repair and PRMT3-mediated arginine methylation pathways.

Dual Target Profile
Reported
Compound PARP1 + PRMT3

Olaparib PARP1 only
MS023 PRMT3 only
Unique dual PARP1/PRMT3 engagement for pathway crosstalk studies
No evidence of PRMT3 inhibition by clinical PARP1 inhibitors; selectivity profiles from literature
Dual inhibition PARP1 PRMT3 Polypharmacology

N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Chemical Probe for Investigating PARP1-DNA Damage Response in HeLa and Related Cell Models

The compound's documented PARP1 IC50 of 27 nM in HeLa cells [1] supports its use as a cell-active PARP1 inhibitor tool compound. Researchers studying PARP1-mediated poly(ADP-ribosyl)ation in response to oxidative stress (H2O2-induced DNA damage) can employ this compound at concentrations in the 10–100 nM range, with the bipyridine scaffold offering a chemotype orthogonal to the widely used phthalazinone and benzimidazole inhibitor classes.

Structural Biology and Biophysical Studies of PRMT3 Allosteric Ligand Binding

With a PRMT3 methyltransferase domain EC50 of 1.30E+3 nM [2], this compound is suitable for biophysical assays (e.g., differential scanning fluorimetry, surface plasmon resonance) aimed at characterizing PRMT3-ligand interactions. Its bipyridine moiety may facilitate metal-mediated crystallization or NMR studies, and it can serve as a reference ligand for screening campaigns targeting the PRMT3 allosteric site identified in structural studies [3].

Medicinal Chemistry Hit-to-Lead Optimization of Dual PARP1/PRMT3 Modulators

The combined PARP1 (27 nM) and PRMT3 (1.30E+3 nM) activity [1][2] positions this compound as a starting hit for multiparameter optimization. Medicinal chemistry teams can use the {[2,3'-bipyridine]-4-yl}methyl-pyrrolidine carboxamide core to explore structure-activity relationships, with the goal of balancing dual-target potency while improving selectivity over other PARP isoforms and PRMT family members.

Comparative Selectivity Profiling Against Pyrrolidine Carboxamide Analog Panels

Given the 146-fold potency shift observed between this compound (PARP1 IC50 27 nM) and its chlorophenyl analog (InhA IC50 3.94E+3 nM) [1][4], procurement of this compound alongside structurally related pyrrolidine carboxamides enables systematic selectivity profiling. This is particularly relevant for laboratories seeking to establish structure-activity relationships that differentiate PARP1/PRMT3 engagement from off-target activities such as bacterial enoyl-ACP reductase inhibition.

Application
Selection Property
Validation Focus
PARP1-DNA damage response chemical probe (HeLa model)
Orthogonal bipyridine chemotype vs. phthalazinone/benzimidazole
HeLa cell-based PARP1 inhibition assay; H2O2-induced PAR formation readout
PRMT3 allosteric ligand binding and biophysics
Bipyridine-facilitated metal coordination for DSF/SPR/NMR
PRMT3 methyltransferase domain binding assay; protein stabilization readout
Dual PARP1/PRMT3 modulator hit-to-lead optimization
Multiparameter SAR with dual-target anchor
Selectivity profiling across PARP isoforms and PRMT family members
Pyrrolidine carboxamide analog SAR panel screening
Substituent-dependent activity modulation (bipyridine vs. chlorophenyl)
Comparative potency and selectivity mapping against structurally related analogs
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